(R)-5-Methyloxazolidin-2-one: A Comprehensive Technical Guide for Synthetic Chemists
(R)-5-Methyloxazolidin-2-one: A Comprehensive Technical Guide for Synthetic Chemists
(R)-5-Methyloxazolidin-2-one (CAS 111688-35-8) stands as a pivotal chiral auxiliary in the field of asymmetric synthesis. Its simple structure, derived from the readily available chiral pool starting material (R)-alaninol, belies its profound efficacy in directing the stereochemical outcome of a variety of chemical transformations. This guide provides an in-depth analysis of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction to Chiral Auxiliaries and the Significance of (R)-5-Methyloxazolidin-2-one
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly in the pharmaceutical industry where the physiological effects of enantiomers can differ dramatically.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
The efficacy of a chiral auxiliary is contingent on its ability to rigidly orient the substrate, thereby creating a steric environment that favors the approach of a reagent from a specific trajectory. Oxazolidinones, particularly those popularized by David A. Evans, have become a cornerstone of this strategy due to their predictable stereochemical control, high diastereoselectivities, and the crystalline nature of their N-acylated derivatives, which often facilitates purification.
(R)-5-Methyloxazolidin-2-one offers a less sterically demanding alternative to the more common 4-substituted auxiliaries (e.g., those derived from valine or phenylalanine). The placement of the stereocenter at the 5-position provides a distinct steric and electronic environment for controlling the formation of new stereocenters, making it a valuable tool in the synthetic chemist's arsenal.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of a chiral auxiliary is paramount for its effective use in the laboratory.
Physical Properties
While specific experimental data for the melting point and optical rotation of (R)-5-methyloxazolidin-2-one are not widely reported in the literature, data from closely related compounds and supplier information provide valuable insights into its expected physical state and characteristics. It is commercially available as a solid.[2]
For comparison, the physical properties of some analogous oxazolidinones are presented in the table below. The solubility of oxazolidinones is generally low in water but good in many organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3]
| Property | (R)-5-Methyloxazolidin-2-one | (R)-4-Methyloxazolidin-2-one[4] | (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone[3] | (R)-5-(Hydroxymethyl)oxazolidin-2-one[5] |
| CAS Number | 111688-35-8 | 4042-43-7 | 16251-45-9 | 97859-49-9 |
| Molecular Formula | C₄H₇NO₂ | C₄H₇NO₂ | C₁₀H₁₁NO₂ | C₄H₇NO₃ |
| Molecular Weight | 101.10 g/mol | 101.11 g/mol | 177.20 g/mol | 117.10 g/mol |
| Physical Form | Solid[2] | Solid | Solid | Solid |
| Melting Point | Not reported | 45.9 °C | 121-123 °C | 93.0 °C |
| Boiling Point | Not reported | 302.6 °C at 760 mmHg | Not reported | Not reported |
| Optical Rotation | Not reported | Not reported | [α]²⁵/D −168° (c=2, CHCl₃) | Not reported |
Spectroscopic Data (Predicted and Interpreted)
No publicly available experimental spectra for (R)-5-methyloxazolidin-2-one were identified. However, based on the known spectral data of the oxazolidinone core and related substituted analogs, a reliable prediction and interpretation can be made.[6][7][8]
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the heterocyclic ring and the methyl group.
-
CH₃ group (C5): A doublet around 1.3-1.5 ppm, coupled to the C5 proton.
-
CH₂ group (C4): Two diastereotopic protons, appearing as a multiplet, likely between 3.0 and 3.8 ppm.
-
CH group (C5): A multiplet, expected to be in the range of 4.5-4.9 ppm, coupled to the methyl and C4 protons.
-
NH proton: A broad singlet, typically in the range of 5.5-7.0 ppm, which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides key information about the carbon framework.
-
CH₃ carbon (C5): An upfield signal around 15-20 ppm.
-
CH₂ carbon (C4): A signal in the range of 40-50 ppm.
-
CH carbon (C5): A signal around 75-85 ppm.
-
C=O carbon (C2): A characteristic downfield signal for the carbonyl carbon, expected in the region of 158-162 ppm.
IR (Infrared) Spectroscopy: The IR spectrum is dominated by characteristic absorptions of the functional groups.
-
N-H stretch: A sharp to broad peak around 3200-3400 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O stretch (carbamate): A strong, sharp absorption band in the range of 1740-1780 cm⁻¹.
-
C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.
Synthesis of (R)-5-Methyloxazolidin-2-one
The most direct and common synthesis of (R)-5-methyloxazolidin-2-one involves the cyclization of the corresponding β-amino alcohol, (R)-alaninol ((R)-2-amino-1-propanol). This precursor is readily available from the reduction of the natural amino acid, (R)-alanine. The cyclization can be achieved using various carbonylating agents.
Caption: General synthetic route to (R)-5-methyloxazolidin-2-one.
Experimental Protocol: Synthesis from (R)-Alaninol
This protocol is a representative procedure based on common methods for oxazolidinone synthesis from amino alcohols using diethyl carbonate.[9][10]
Reagents and Equipment:
-
(R)-Alaninol
-
Diethyl carbonate
-
Sodium methoxide (catalytic amount)
-
Round-bottom flask equipped with a distillation head and magnetic stirrer
-
Heating mantle
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a distillation head, add (R)-alaninol (1.0 eq.), diethyl carbonate (1.5-2.0 eq.), and a catalytic amount of sodium methoxide (0.05 eq.).
-
Heat the reaction mixture to a temperature that allows for the slow distillation of ethanol (typically 90-120 °C). The progress of the reaction can be monitored by the amount of ethanol collected.
-
Continue heating until the theoretical amount of ethanol has been distilled off, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure (R)-5-methyloxazolidin-2-one.
Application in Asymmetric Synthesis: Mechanism of Stereocontrol
The primary application of (R)-5-methyloxazolidin-2-one is as a chiral auxiliary. After N-acylation, the resulting imide can be deprotonated to form a chiral enolate. The stereocenter at the C5 position of the oxazolidinone ring effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face.
Mechanism of Diastereoselective Enolate Alkylation
The generally accepted model for stereodifferentiation involves the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base (e.g., LDA or NaHMDS). The substituent at the C5 position (the methyl group) projects away from the plane of the enolate. This conformation creates a steric bias, where the "bottom" face of the enolate is shielded by the C5-substituent. Consequently, the electrophile (E⁺) preferentially attacks from the "top" face, leading to the observed major diastereomer.[11]
Caption: Mechanism of diastereoselective alkylation using a C5-substituted oxazolidinone auxiliary.
This high degree of predictability and stereocontrol makes (R)-5-methyloxazolidin-2-one a valuable tool for constructing chiral centers in complex molecules, including active pharmaceutical ingredients.
Relevance in Drug Development: The Case of Linezolid
The oxazolidinone ring is a core structural motif in a class of antibiotics known as oxazolidinones. Linezolid, the first member of this class to be approved for clinical use, is a potent agent against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
The antibacterial activity of Linezolid and related compounds is critically dependent on the stereochemistry at the C5 position of the oxazolidinone ring.[4][6] The (S)-enantiomer of the 5-(aminomethyl) side chain is essential for its mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase.
Consequently, enantiomerically pure 5-substituted oxazolidinones, such as derivatives of (R)-5-methyloxazolidin-2-one, are crucial intermediates in the synthesis of Linezolid and other next-generation oxazolidinone antibiotics. Synthetic strategies often involve the elaboration of the C5 substituent of a chiral oxazolidinone precursor to introduce the necessary aminomethyl and aryl moieties.
Safety, Handling, and Disposal
As with all laboratory chemicals, (R)-5-methyloxazolidin-2-one should be handled with appropriate care.
Hazard Identification:
-
GHS Classification: Causes serious eye damage (H318).[2]
-
Signal Word: Danger.[2]
-
Pictogram: GHS05 (Corrosion).[2]
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Some suppliers recommend storage under an inert atmosphere at 2-8 °C.[2]
Spill and Disposal:
-
In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
(R)-5-Methyloxazolidin-2-one is a valuable and versatile chiral auxiliary in modern organic synthesis. Its straightforward preparation from a readily available chiral starting material, coupled with its ability to induce high levels of stereocontrol in a variety of reactions, makes it an attractive choice for the synthesis of complex chiral molecules. Its direct relevance to the synthesis of life-saving antibiotics like Linezolid underscores its importance in medicinal chemistry and drug development. By understanding its properties and the mechanistic basis for its stereodirecting ability, researchers can effectively leverage this powerful tool to advance their synthetic endeavors.
References
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Solubility of 5-[(2-methoxyphenoxy)methyl]oxazolidin-2-one (C11H13NO4). (n.d.). Solubility of Things. Retrieved from [Link]
- Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(1), 113-116.
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- Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. (2025).
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Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent. (n.d.). Bentham Science. Retrieved from [Link]
- Sim, T. B., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-r-Methylbenzyl]aziridines. The Journal of Organic Chemistry, 68(1), 104-108.
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. (n.d.). Williams College. Retrieved from [Link]
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Chiral drugs. (n.d.). LabMed Discovery. Retrieved from [Link]
- X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. (2022). MDPI.
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2-Oxazolidinone. (n.d.). PubChem. Retrieved from [Link]
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(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. (n.d.). PubChem. Retrieved from [Link]
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Evans Enolate Alkylation-Hydrolysis. (n.d.). University of California, Irvine. Retrieved from [Link]
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2025).
- Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. (2025).
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2-Oxazolidinone, 5-methyl-. (n.d.). SpectraBase. Retrieved from [Link]
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Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. (n.d.). precisionFDA. Retrieved from [Link]
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2-Oxazolanone, 5-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2016).
- Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. (2025).
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